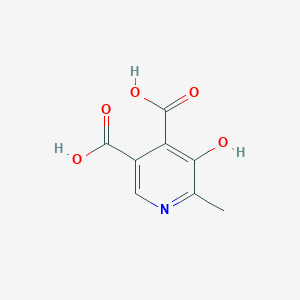

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid

Descripción

Propiedades

IUPAC Name |

5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-3-6(10)5(8(13)14)4(2-9-3)7(11)12/h2,10H,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVJJEIJOKPHQOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60331488 | |

| Record name | Ichiba acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Hydroxy-2-methylpyridine-4,5-dicarboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006955 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

479-30-1 | |

| Record name | 5-Hydroxy-6-methyl-3,4-pyridinedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=479-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ichiba acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ichiba acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60331488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ICHIBA ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60H2Q57ICL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Actividad Biológica

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid (HMPD) is an important compound in the realm of organic chemistry and pharmacology, primarily due to its role as a precursor in the synthesis of vitamin B6 (pyridoxine). This article delves into its biological activities, mechanisms of action, and implications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C₈H₉O₅N

- Molecular Weight : Approximately 185.16 g/mol

- Functional Groups : Hydroxyl (-OH) and carboxyl (-COOH) groups contribute to its reactivity and biological interactions.

HMPD exists in tautomeric forms, notably as 5-hydroxy-6-methylpyridine-3,4-dicarboxylate and 5-oxido-6-methylpyridinium-3,4-dicarboxylate, which can interconvert rapidly under physiological conditions. This property influences its biological activity and interaction with enzymes and receptors.

Biological Activities

Research has demonstrated several biological activities associated with HMPD:

- Vitamin B6 Synthesis : HMPD is a crucial intermediate in the biosynthesis of pyridoxine. Vitamin B6 is essential for numerous metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and lipid metabolism. Its role as a coenzyme for over 100 enzymes underscores its biological significance.

- Enzyme Inhibition : HMPD has been studied for its potential to inhibit certain enzymes due to its structural similarity to biologically active molecules. This characteristic makes it a candidate for further investigation in drug discovery.

- Antioxidant Properties : Preliminary studies suggest that HMPD may exhibit antioxidant activity, potentially contributing to cellular protection against oxidative stress. This aspect is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.

The mechanisms through which HMPD exerts its biological effects are not fully elucidated but can be summarized as follows:

- Enzyme Interaction : The hydroxyl and carboxyl groups on HMPD facilitate hydrogen bonding with active sites on enzymes or receptors, potentially inhibiting their activity or modulating their functions.

- Tautomerization Influence : The equilibrium between its tautomeric forms may impact its binding affinity to biomolecules, thereby influencing its biological efficacy.

- Bioconversion Pathways : Research indicates that HMPD can be metabolized by specific microbial strains (e.g., Burkholderia sp.) into various derivatives, suggesting potential applications in biocatalysis and synthetic biology .

Case Study 1: Synthesis of Vitamin B6

A notable study explored the reduction of HMPD to pyridoxine using silane-based reagents. The findings indicated that optimizing reaction conditions could enhance yield and efficiency in vitamin B6 production, highlighting the industrial relevance of HMPD .

Case Study 2: Antioxidant Activity Assessment

In vitro assays were conducted to evaluate the antioxidant capacity of HMPD. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels in cell cultures treated with HMPD compared to controls, suggesting its potential protective role against oxidative stress.

Research Findings Summary

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid is characterized by its pyridine ring structure with two carboxylic acid groups and a hydroxyl group. Its molecular formula is , which contributes to its reactivity and potential applications in synthesis and drug development.

Medicinal Chemistry

5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it has been utilized in the production of pyridoxine (Vitamin B6), which is essential for numerous biological functions. A study demonstrated that the compound can be reduced to yield pyridoxine using silane reduction methods, achieving yields of 38-54% with a purity of 76% .

Biochemical Studies

The compound's structural features allow it to interact with biological targets, making it valuable in enzyme inhibition studies. Its similarity to biologically active molecules facilitates research into receptor binding and enzyme activity modulation. For example, its hydroxyl and carboxyl groups enable hydrogen bonding interactions crucial for biological activity.

Synthetic Organic Chemistry

In synthetic organic chemistry, 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid is employed as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile reagent in organic synthesis.

Case Study 1: Synthesis of Vitamin B6

A significant application of 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid involves its conversion into Vitamin B6 through hydrosilylation/reduction techniques. Researchers utilized diethoxymethylsilane in conjunction with tetrabutylammonium fluoride to facilitate the reaction under controlled conditions. The process highlighted the compound's utility in producing essential vitamins from readily available precursors .

Case Study 2: Enzyme Inhibition Research

Another notable study focused on the enzyme inhibition properties of derivatives of 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid. The compound was tested against specific enzymes to evaluate its inhibitory effects, revealing potential therapeutic applications in treating diseases linked to enzyme dysregulation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid. Key differences in substituent positions, functional groups, and properties are highlighted:

Table 1: Structural and Functional Comparison

Structural and Electronic Differences

- Substituent Position Effects: The 2-hydroxy-6-methyl isomer (C₈H₇NO₅) exhibits distinct electronic properties due to the hydroxyl group at C2, which may enhance hydrogen-bonding interactions compared to the C5-hydroxyl group in the target compound . Esterification: The dimethyl ester derivative replaces carboxylic acid groups with methoxy (-OCH₃) groups, increasing volatility and altering solubility .

Physicochemical Properties

- Thermal Stability : The dimethyl ester derivative has a defined melting point (140–145°C), while the parent acid lacks such data .

- Toxicity : 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid is classified as acutely toxic (oral, H302) and irritant (skin/eyes, H315/H319), whereas safety data for the target compound are unavailable .

Reactivity and Functional Behavior

- Acid-Base Behavior : The target compound can deprotonate to form 5-hydroxy-6-methylpyridine-3,4-dicarboxylate (conjugate base) or 5-oxido-6-methylpyridinium-3,4-dicarboxylate (zwitterionic form), influencing its solubility and metal-binding capacity .

- Synthetic Utility : The dimethyl ester derivative is a key intermediate in organic synthesis, enabling further functionalization without carboxylic acid reactivity .

Métodos De Preparación

Oxidation and Functionalization Reactions

Oxidation plays a pivotal role in introducing carboxylic acid groups to the pyridine ring. A patented continuous flow method for synthesizing oxodicarboxylic acid diethyl esters demonstrates the effectiveness of sodium hypochlorite (NaClO) and acetic acid (CH₃COOH) as oxidizing agents. Although developed for linear dicarboxylates, this method can be adapted for pyridine derivatives by modifying starting materials.

Key Steps in Oxidation:

-

Substrate Preparation : A pyridine derivative with ester or alcohol groups at positions 3 and 4.

-

Oxidation : Treatment with NaClO and CH₃COOH in a continuous flow reactor to convert esters to carboxylic acids.

-

Purification : Reduced-pressure distillation or crystallization to isolate the final product.

The continuous flow system described in the patent achieves a yield of 98.2% and purity of 99.6%, highlighting its potential for scalable synthesis.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Industrial production prioritizes efficiency, yield, and safety. The pipeline reactor system outlined in Patent CN108017542B offers a robust framework for large-scale synthesis.

Operational Parameters:

| Parameter | Value/Description |

|---|---|

| Raw Material | Diethyl dicarboxylate |

| Solvent | Butyl acetate |

| Catalyst | NaClO, CH₃COOH |

| Feed Rate (Raw Material) | 10 mL/min |

| Feed Rate (Catalyst) | 6 mL/min |

| Reaction Temperature | 25°C |

| Yield | 98.2% |

| Purity | 99.6% |

Advantages of Continuous Flow Systems:

-

Enhanced Safety : Reduced exposure to hazardous intermediates.

-

Scalability : Suitable for mass production with consistent quality.

-

Efficiency : Shorter reaction times compared to batch processes.

Catalytic Methods and Reaction Optimization

Catalyst selection and reaction conditions significantly impact synthesis outcomes. The patented method employs NaClO and CH₃COOH in a 5.7:1 molar ratio, optimized for maximum oxidation efficiency.

Catalyst Optimization Table:

| NaClO (g) | CH₃COOH (g) | H₂O (g) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 170 | 30 | 300 | 98.2 | 99.6 |

Variations in catalyst ratios or reaction temperatures outside the optimized range (15–30°C) may lead to side products such as over-oxidized derivatives or unreacted intermediates.

While specific analytical data for 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid is limited in cited sources, industry-standard techniques ensure product quality:

-

High-Performance Liquid Chromatography (HPLC) : Verifies purity (>99%).

-

Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and ring structure.

-

Mass Spectrometry (MS) : Validates molecular weight (C₈H₇NO₅; theoretical 197.14 g/mol).

The patent’s reported purity of 99.6% underscores the reliability of continuous flow methods in minimizing impurities .

Q & A

Q. What are the established synthetic routes for 5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid?

Methodological Answer: Synthesis of this compound typically involves condensation reactions or functional group transformations. For pyridine-dicarboxylic acid derivatives, polyphosphoric acid (PPA) or ortho-phosphoric acid (PA) is often used as a catalyst to promote cyclization or esterification. For example, analogous compounds like 4,4'-hydroxymethylene-dibenzoic acid are synthesized via literature-reported condensation methods . Key steps include:

- Precursor selection (e.g., substituted pyridine or benzene derivatives with hydroxyl and methyl groups).

- Acid-catalyzed cyclization to form the pyridine ring.

- Purification via recrystallization or column chromatography.

Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like furan-2,5-dicarboxylic acid, which can form under similar conditions .

Q. What analytical techniques are recommended for confirming the purity and structure of this compound?

Methodological Answer: A multi-technique approach is essential:

- High-Performance Liquid Chromatography (HPLC): To assess purity (>98% by area normalization) and detect trace impurities .

- FTIR Spectroscopy: Identifies functional groups (e.g., carboxylic acid O-H stretches at 2500–3000 cm⁻¹, pyridine ring vibrations at ~1600 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions (e.g., methyl at δ 2.1–2.5 ppm, hydroxyl at δ 5.0–5.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular weight (C₈H₇NO₅; 197.1449 g/mol) .

Cross-referencing with computational predictions (e.g., SMILES: CC1=NC=C(C(O)=O)C(C(O)=O)=C1O) ensures structural accuracy .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer: Based on structurally similar compounds (e.g., pyridine-dicarboxylic acid derivatives):

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact (risk: H315/H319 irritation) .

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols (risk: H335 respiratory irritation) .

- Spill Management: Collect spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

- Storage: Store in dry, cool conditions (2–8°C) to prevent decomposition .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when refining the structure using programs like SHELXL?

Methodological Answer: Crystallographic refinement challenges (e.g., disordered atoms, twinning) require:

- Data Quality: Collect high-resolution data (≤1.0 Å) to resolve electron density ambiguities .

- Parameterization: Use SHELXL’s restraints (e.g., DFIX, SIMU) to stabilize geometrically uncertain regions like rotating methyl or hydroxyl groups .

- Validation Tools: Employ RIGU checks for bond distances/angles and ADDSYM for symmetry validation .

- Contradiction Analysis: Compare refinement statistics (R1/wR2) across multiple models and cross-validate with spectroscopic data .

Q. What methodological considerations are critical for assessing the compound’s stability under varying pH conditions?

Methodological Answer: Stability studies should include:

- pH Titration Experiments: Monitor structural integrity via UV-Vis or NMR at pH 1–14 (e.g., track carboxylic acid deprotonation at pH >5) .

- Accelerated Degradation Tests: Expose the compound to alkaline conditions (e.g., 1M NaOH at 60°C) and analyze degradation products (e.g., decarboxylation) via LC-MS .

- Thermodynamic Modeling: Use software like Gaussian to predict hydrolysis pathways and activation energies .

For pyridine derivatives, steric hindrance from the methyl group may enhance stability at high pH .

Q. How can computational modeling predict the reactivity of this compound in catalytic or biological systems?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydroxyl group may act as a hydrogen-bond donor in catalytic interactions .

- Molecular Docking: Simulate binding affinities with biological targets (e.g., enzymes) using AutoDock Vina. The dicarboxylic moieties likely coordinate metal ions in active sites .

- MD Simulations: Assess solvation dynamics and conformational stability in aqueous or lipid environments (e.g., GROMACS with CHARMM force fields) .

Validate models with experimental data (e.g., inhibition assays or X-ray crystallography) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.